molecular formula C10H8ClNO3 B6258405 ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 870243-07-5

ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B6258405
CAS No.: 870243-07-5
M. Wt: 225.63 g/mol
InChI Key: AWTBVNLGTIJRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. The compound is characterized by a fused ring system consisting of a furan and a pyridine ring, with an ethyl ester and a chlorine substituent. Its molecular formula is C10H8ClNO3, and it has a molecular weight of 225.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

870243-07-5

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3

InChI Key

AWTBVNLGTIJRKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2O1)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.